molecular formula C8H6ClFO2 B2817560 2-(3-chloro-4-fluorophenoxy)acetaldehyde CAS No. 1248355-99-8

2-(3-chloro-4-fluorophenoxy)acetaldehyde

Cat. No.: B2817560
CAS No.: 1248355-99-8
M. Wt: 188.58
InChI Key: WUZVUZGMLKOYAH-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)acetaldehyde is a chemical compound with the molecular formula C8H6ClFO3. It is known for its unique structure, which includes a phenoxy group substituted with chlorine and fluorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)acetaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyacetaldehyde compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of catalysts and advanced purification methods further enhances the quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxyacetaldehyde derivatives .

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)acetaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde, 2-(3-chlorophenoxy)-: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Acetaldehyde, 2-(4-fluorophenoxy)-: Lacks the chlorine atom, leading to variations in its applications and effectiveness.

    Acetaldehyde, 2-(3-bromophenoxy)-:

Uniqueness

2-(3-chloro-4-fluorophenoxy)acetaldehyde is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group. This dual substitution enhances its reactivity and versatility in various chemical reactions and research applications. The compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable asset in scientific studies.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZVUZGMLKOYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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